4-(Hydrazinylmethyl)-3-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H10N4O It features a benzene ring substituted with a methoxy group at the 3-position, a nitrile group at the 4-position, and a hydrazinylmethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The reaction proceeds as follows:
Starting Materials: 4-chloromethylbenzonitrile and hydrazine hydrate.
Solvent: Ethanol.
Reaction Conditions: Reflux.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry: The hydrazinylmethyl group can be used as a scaffold for designing new drugs, particularly anticonvulsant and anti-inflammatory agents.
Material Science: The nitrile group and aromatic ring system can contribute to interesting electronic and structural properties, potentially useful in developing novel materials.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its functional groups.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-3-methoxybenzonitrile involves its interaction with molecular targets through its functional groups:
Hydrazinyl Group: Can form hydrogen bonds and participate in redox reactions.
Nitrile Group: Can act as an electrophile, participating in nucleophilic addition reactions.
Methoxy Group: Can influence the electronic properties of the benzene ring, affecting its reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydrazinylmethyl)benzonitrile: Lacks the methoxy group, which affects its electronic properties.
3-Methoxybenzonitrile: Lacks the hydrazinylmethyl group, reducing its potential for forming hydrogen bonds and participating in redox reactions.
Uniqueness
4-(Hydrazinylmethyl)-3-methoxybenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties, making it versatile for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(hydrazinylmethyl)-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-9-4-7(5-10)2-3-8(9)6-12-11/h2-4,12H,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDWIRKIOOZPMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.